molecular formula C13H23NO4 B12123254 Ethyl 1-(3-ethoxy-3-oxopropyl)piperidine-4-carboxylate

Ethyl 1-(3-ethoxy-3-oxopropyl)piperidine-4-carboxylate

Cat. No.: B12123254
M. Wt: 257.33 g/mol
InChI Key: BESKWXROPNXQKB-UHFFFAOYSA-N
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Description

Ethyl 1-(3-ethoxy-3-oxopropyl)piperidine-4-carboxylate is a synthetic organic compound belonging to the piperidine class This compound is characterized by its piperidine ring structure, which is substituted with an ethoxy group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3-ethoxy-3-oxopropyl)piperidine-4-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine or a 1,5-diketone.

    Substitution with Ethoxy Group: The ethoxy group is introduced via an alkylation reaction. This can be achieved by reacting the piperidine ring with an ethyl halide in the presence of a base, such as sodium hydride or potassium carbonate.

    Carboxylation: The carboxylate ester is formed by reacting the substituted piperidine with an appropriate esterifying agent, such as ethyl chloroformate, under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Ethyl 1-(3-ethoxy-3-oxopropyl)piperidine-4-carboxylate exhibits promising biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Research indicates that compounds similar to this compound demonstrate significant antimicrobial properties. For example, derivatives of this compound have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity AgainstMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus15 µg/mL
Compound BEscherichia coli20 µg/mL
Compound CPseudomonas aeruginosa25 µg/mL

Anticancer Activity

In vitro studies have revealed that this compound can inhibit cancer cell proliferation. The mechanism involves the induction of apoptosis through the modulation of various cellular pathways, including histone deacetylase inhibition.

Case Study: HDAC Inhibition
A study focusing on histone deacetylase (HDAC) inhibitors demonstrated that derivatives of this compound selectively inhibited HDAC isoforms with IC50 values ranging from 14 to 67 nM, indicating strong potential as anticancer agents.

Case Studies and Research Findings

Several studies have investigated the applications of this compound in drug development:

Study on Anticancer Properties

In a recent study published in the Tropical Journal of Pharmaceutical Research, researchers synthesized a series of piperidine derivatives, including this compound, and evaluated their anticancer potential against several cancer cell lines. The results indicated that these compounds could effectively induce apoptosis in cancer cells at low concentrations .

Research on Antimicrobial Efficacy

Another investigation highlighted the antimicrobial properties of piperidine derivatives, demonstrating their effectiveness against common pathogens. The study utilized disc diffusion methods to assess antibacterial activity, confirming that compounds derived from this compound exhibited significant inhibitory effects .

Mechanism of Action

The mechanism of action of Ethyl 1-(3-ethoxy-3-oxopropyl)piperidine-4-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate
  • Methyl 1-(3-ethoxy-3-oxopropyl)-4-[phenyl(propanoyl)amino]piperidine-4-carboxylate

Uniqueness

Ethyl 1-(3-ethoxy-3-oxopropyl)piperidine-4-carboxylate is unique due to its specific substitution pattern on the piperidine ring. This unique structure imparts distinct chemical and physical properties, differentiating it from other piperidine derivatives. Its combination of an ethoxy group and a carboxylate ester makes it particularly versatile for various chemical transformations and applications.

Biological Activity

Ethyl 1-(3-ethoxy-3-oxopropyl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with an ethoxy group and a carboxylate moiety. Its chemical formula is C₁₃H₁₉NO₄, and it possesses a molecular weight of approximately 241.29 g/mol. The compound's structure facilitates interactions with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering their activity. This inhibition can affect metabolic pathways and cellular processes.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, influencing signal transduction pathways that are crucial for cellular communication and function.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, certain analogs showed minimum inhibitory concentrations (MIC) ranging from 15.6 µg/mL to over 1000 µg/mL against different strains .
  • Antiviral Properties : Investigations into the antiviral potential of related compounds have shown efficacy against viral pathogens by inhibiting viral replication mechanisms .
  • Cytotoxic Effects : The compound has been evaluated for its cytotoxic effects on cancer cell lines, with some studies reporting significant inhibition of cell proliferation at micromolar concentrations .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial properties of Ethyl 1-(3-ethoxy-3-oxopropyl)piperidine derivatives against various bacterial strains. Results indicated that some derivatives had potent activity against Staphylococcus epidermidis and Micrococcus luteus, with MIC values significantly lower than traditional antibiotics .

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, researchers found that the compound effectively inhibited the activity of specific enzymes involved in bacterial virulence mechanisms, demonstrating potential as an anti-infective agent .

Comparative Analysis with Similar Compounds

To understand the efficacy of this compound, it is useful to compare it with structurally similar compounds:

Compound NameBiological ActivityMIC (µg/mL)Notes
Ethyl 5-(3-ethoxy-3-oxopropyl)pyrrolidine-2-carboxylateModerate Antimicrobial50 - 200Effective against Gram-positive bacteria
Ethyl 4-Oxopiperidine-1-carboxylateHigh Cytotoxicity<20Potent against cancer cell lines
Ethyl 2-Oxopyrrolidine-4-carboxylateLow Antimicrobial>1000Limited effectiveness

Properties

IUPAC Name

ethyl 1-(3-ethoxy-3-oxopropyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-3-17-12(15)7-10-14-8-5-11(6-9-14)13(16)18-4-2/h11H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESKWXROPNXQKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1CCC(CC1)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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